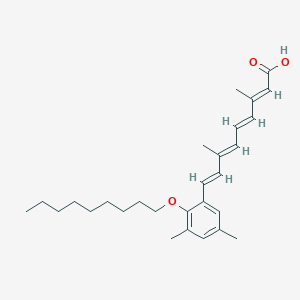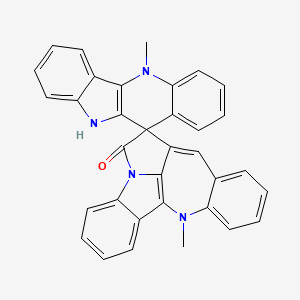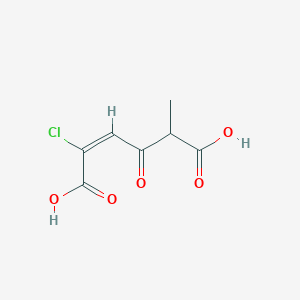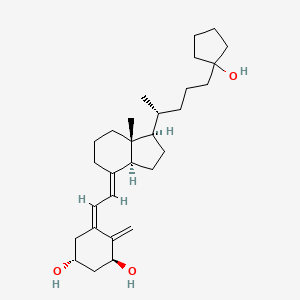
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Org 25435 has been used in trials studying the treatment of Anaesthesia.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions :
- Butanoic acid derivatives have been utilized in various chemical synthesis processes. For instance, a study demonstrated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine leading to the formation of butyl ester, which is resistant to aminolysis (Novakov et al., 2017). Additionally, these compounds have been involved in the practical synthesis of orally active antagonists, showcasing their relevance in medicinal chemistry (Ikemoto et al., 2005).
Pharmacological Research :
- Butanoic acid derivatives are significant in pharmacological research. One study synthesized novel compounds from butanoic acid derivatives, evaluating them for antioxidant, anti-inflammatory, and antiulcer activities. Some compounds showed significant antioxidant action comparable to standards (Subudhi & Sahoo, 2011).
Agricultural and Pest Control Applications :
- In agriculture and pest control, butanoic acid derivatives have been investigated as juvenogens, which are hormonogenic compounds with potential applications in insect pest control. These compounds were synthesized from their chiral precursors, with a focus on their stereoisomeric properties (Wimmer et al., 2007).
Material Science and Polymer Research :
- These derivatives have applications in material science, particularly in the synthesis of polymers. One study involved the synthesis of hyperbranched aromatic polyimides using a butanoic acid derivative, highlighting their solubility and potential applications in various industrial processes (Yamanaka et al., 2000).
Molecular Biology and Biochemistry :
- In molecular biology, butanoic acid derivatives play a role in understanding protein interactions and enzymatic activities. For example, research involving ortho dimers of butylated hydroxyanisole, a derivative, helped in studying nuclear factor kappa B activation and gene expression in macrophages (Murakami et al., 2006).
Energy and Solar Cell Applications :
- The use of butanoic acid derivatives in energy research, especially in the development of solar cells, is noteworthy. A study demonstrated the use of a butanoic acid derivative as an acceptor and cathode interfacial material in polymer solar cells, contributing to the field of renewable energy (Lv et al., 2014).
Propriétés
Numéro CAS |
256456-73-2 |
|---|---|
Nom du produit |
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- |
Formule moléculaire |
C19H31NO6 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |
InChI |
InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |
Clé InChI |
GKRFHHRXDUACIN-OAHLLOKOSA-N |
SMILES isomérique |
CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
SMILES canonique |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Autres numéros CAS |
256456-73-2 |
Synonymes |
2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)
![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)
![3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)
![2-Isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1244581.png)

![[3-Methyl-5-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-phenyl]-acetic acid](/img/structure/B1244584.png)
![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)





